1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol
Overview
Description
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is a chemical compound with the molecular formula C7H10F6O3 It is known for its unique structure, which includes two trifluoroethoxy groups attached to a propane backbone
Mechanism of Action
Pharmacokinetics
The compound’s molecular weight is 25614300 , which may influence its pharmacokinetics.
Action environment
The compound should be stored in a dry, cool, well-ventilated area . Environmental factors such as temperature and humidity may influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol can be synthesized through the reaction of epichlorohydrin with 2,2,2-trifluoroethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the substitution reaction. The process is carried out under controlled temperature and pressure conditions to ensure high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The purification of the final product is achieved through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and polymers due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,2,3,3-tetrafluoropropoxy)propan-2-ol
- 1,3-Bis(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol
- 1,3-Bis(2-propynyloxy)propan-2-ol
Uniqueness
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is unique due to its trifluoroethoxy groups, which impart distinct chemical properties such as increased stability, reactivity, and lipophilicity. These properties make it more versatile and effective in various applications compared to its similar counterparts .
Properties
IUPAC Name |
1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F6O3/c8-6(9,10)3-15-1-5(14)2-16-4-7(11,12)13/h5,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVALLQVUBHVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(F)(F)F)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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